molecular formula C14H12N2O B12567271 N-Benzyl-2,1-benzoxazol-3-amine CAS No. 195611-41-7

N-Benzyl-2,1-benzoxazol-3-amine

Cat. No.: B12567271
CAS No.: 195611-41-7
M. Wt: 224.26 g/mol
InChI Key: IPLDDZLYLYFDLK-UHFFFAOYSA-N
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Description

N-Benzyl-2,1-benzoxazol-3-amine (CAS 195611-41-7) is a chemical compound featuring a benzoxazole scaffold, a privileged structure in medicinal chemistry known for its diverse biological activities . This specific derivative serves as a valuable precursor and intermediate in organic synthesis and pharmaceutical research. The benzoxazole core is recognized for its isosteric relationship with nucleic acid bases, which allows its derivatives to interact effectively with biological receptors . Recent scientific investigations highlight the significant research potential of benzoxazole derivatives. Studies have demonstrated that 2-substituted benzoxazole compounds exhibit potent antibacterial activity, particularly against Gram-negative bacteria such as Escherichia coli , with molecular docking studies suggesting DNA gyrase inhibition as a potential mechanism of action . Furthermore, structurally related benzoxazole derivatives are being explored in the development of novel fluorescent probes for bioimaging, including applications for nucleolus imaging in living cells, a valuable tool for cancer and disease research . As a building block, this compound can be utilized in the synthesis of more complex molecules for evaluating new antimicrobial agents or developing novel biosensors . This product is intended for research purposes as a pharmaceutical intermediate and is strictly for laboratory use. It is not intended for diagnostic or therapeutic applications. Researchers should consult the safety data sheet prior to use.

Properties

CAS No.

195611-41-7

Molecular Formula

C14H12N2O

Molecular Weight

224.26 g/mol

IUPAC Name

N-benzyl-2,1-benzoxazol-3-amine

InChI

InChI=1S/C14H12N2O/c1-2-6-11(7-3-1)10-15-14-12-8-4-5-9-13(12)16-17-14/h1-9,15H,10H2

InChI Key

IPLDDZLYLYFDLK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC2=C3C=CC=CC3=NO2

Origin of Product

United States

Preparation Methods

Key Methods for Benzoxazole Ring Formation

  • Condensation of 2-aminophenol with aldehydes or benzyl derivatives : This is a common route where 2-aminophenol reacts with benzylamine or benzyl-containing aldehydes under catalytic conditions to form the benzoxazole ring with N-benzyl substitution.

  • Catalytic cyclization using metal catalysts : Palladium, platinum, or ruthenium catalysts in solvents like N,N-dimethylformamide (DMF), N,N-dimethylacetamide (DMAc), or N-methylpyrrolidone (NMP) facilitate the cyclization without the need for oxidants or hydrogen acceptors, providing mild reaction conditions and good atom economy.

  • Nanocatalyst-assisted synthesis : Recent advances include the use of magnetic solid acid nanocatalysts, nano-ZnO, and palladium complexes on dendronized amine polymers to catalyze the formation of benzoxazole derivatives efficiently, often under solvent-free or aqueous conditions.

Specific Preparation Methods for N-Benzyl-2,1-benzoxazol-3-amine

Direct Cyclization Using Benzylamine and o-Aminophenol

A patented method describes the preparation of 2-substituted benzoxazoles, including N-benzyl derivatives, by reacting benzylamine with o-aminophenol in the presence of palladium, platinum, or ruthenium catalysts. The reaction proceeds in polar aprotic solvents such as DMF, DMAc, or NMP under mild conditions without oxidants, followed by separation and purification steps.

Reaction Scheme:

  • Mix benzylamine and o-aminophenol with a metal catalyst in DMF.
  • Heat under controlled temperature to promote cyclization.
  • Separate and purify the product by extraction and drying.

Advantages:

  • No need for oxidizing agents or hydrogen acceptors.
  • Catalyst recovery and reuse possible.
  • Mild reaction conditions suitable for industrial scale.

N-Benzylation via Nucleophilic Substitution

N-Benzylation of benzoxazol-3-amine can be achieved by nucleophilic substitution using benzyl bromide and a base such as triethylamine in dry acetonitrile. This method is often applied after the benzoxazole ring is formed with a free amine at the 3-position.

Typical Procedure:

  • Dissolve benzoxazol-3-amine in dry acetonitrile.
  • Add triethylamine as a base.
  • Add benzyl bromide dropwise.
  • Stir at elevated temperature (around 70 °C) for 3–5 hours until the starting material is consumed.
  • Cool, extract, and purify the N-benzylated product.

Reduction of Schiff Base Intermediates

Another approach involves the formation of an imine (Schiff base) intermediate by condensation of benzylaldehyde with the amine precursor, followed by reduction with sodium borohydride to yield the N-benzylamine derivative.

Procedure Highlights:

  • Reflux benzylaldehyde with the amine precursor in methanol overnight.
  • Cool the reaction mixture and add sodium borohydride portionwise.
  • Stir at room temperature for 24 hours.
  • Neutralize excess reducing agent with HCl.
  • Extract and purify the product.

Oxidative Cyclization and Aerobic Oxidation

Some methods utilize FeCl3-catalyzed aerobic oxidation to form benzoxazole derivatives from 2-aminophenol and benzyl-containing aldehydes. This method offers good yields and operational simplicity but may require longer reaction times and elevated temperatures.

Comparative Data Table of Preparation Methods

Method Key Reagents & Catalysts Conditions Yield (%) Advantages Limitations
Metal-catalyzed cyclization Benzylamine, o-aminophenol, Pd/Pt/Ru DMF, mild heating 75–90 Mild, no oxidants, catalyst reuse Requires metal catalysts
N-Benzylation with benzyl bromide Benzyl bromide, triethylamine, acetonitrile 70 °C, 3–5 h 80–90 Straightforward, good selectivity Requires dry conditions
Schiff base reduction Benzylaldehyde, NaBH4, MeOH Reflux, then RT, 24 h 75–85 Simple, high purity Longer reaction time
FeCl3-catalyzed aerobic oxidation 2-Aminophenol, benzyl aldehyde, FeCl3 Toluene, 110 °C, 24 h 50–96 Good atom economy, simple setup High temperature, longer time

Research Findings and Notes

  • The metal-catalyzed method using palladium or platinum catalysts in polar aprotic solvents is industrially promising due to mild conditions and catalyst recyclability.

  • N-Benzylation via benzyl bromide is a reliable method for introducing the benzyl group post-benzoxazole formation, with good yields and straightforward purification.

  • Reduction of Schiff bases formed from benzylaldehyde and amines provides an alternative route to N-benzylamines, useful when direct alkylation is challenging.

  • Nanocatalyst-assisted methods and aerobic oxidation provide environmentally friendly alternatives but may require optimization for scale-up.

  • The choice of method depends on available starting materials, desired purity, scale, and equipment.

Chemical Reactions Analysis

Types of Reactions: N-Benzyl-2,1-benzoxazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form benzoxazole derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzene ring or the oxazole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.

Major Products:

Scientific Research Applications

N-Benzyl-2,1-benzoxazol-3-amine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-Benzyl-2,1-benzoxazol-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the inhibition or activation of biological processes. For example, it may inhibit the growth of microbial cells by interfering with their metabolic pathways or induce apoptosis in cancer cells by targeting specific proteins .

Comparison with Similar Compounds

Key Findings:

  • Nitrones with benzoxazole-linked triazoles (e.g., compounds 10a–d) :

    • Exhibited DPPH radical scavenging ranging from 57% (10a, unsubstituted phenyl) to 96% (10d, 4-fluoro-3-methylphenyl) after 60 minutes.
    • Compound 10c (2,4-difluorophenyl) showed potent LOX inhibition (IC₅₀ = 10 µM), critical in mitigating inflammation .
    • ABTS•+ scavenging was negligible (8–46%), highlighting selectivity in antioxidant mechanisms .
  • N-Benzyl-2,2,2-trifluoroacetamide :

    • Demonstrated 78.97% antioxidant activity at 1,000 µg/mL.
    • Ferric reducing antioxidant power (FRAP) was twofold higher (1.352 mM Fe(II)/g) than standard antioxidants .

Table 1: Antioxidant Activity Comparison

Compound Class DPPH Scavenging (%) LOX Inhibition (IC₅₀) FRAP (mM Fe(II)/g)
Nitrones (10a–d) 57–96 10 µM (10c) N/A
N-Benzyl-2,2,2-trifluoroacetamide 78.97 N/A 1.352

Antimicrobial Activity

Key Findings:

  • N-Benzyl-2,2,2-trifluoroacetamide: Showed antifungal activity against Aspergillus flavus (MIC = 15.62 µg/mL) and Candida albicans (MIC = 62.5 µg/mL).

Table 2: Antimicrobial Activity

Compound MIC (Fungi, µg/mL) Antibacterial Activity
N-Benzyl-2,2,2-trifluoroacetamide 15.62–62.5 Moderate

Cytotoxic Activity

Table 3: Cytotoxicity Profile

Compound Cytotoxicity (%) IC₅₀ (µg/mL)
N-Benzyl-2,2,2-trifluoroacetamide 75.3 100

Structural and Functional Comparisons

Substituent Effects on Activity

  • Fluorinated aromatic groups (e.g., in nitrones 10b–d) enhance radical scavenging and enzyme inhibition compared to unsubstituted analogs (10a) .
  • Benzyl vs.

Heterocyclic Core Variations

  • Benzoxazole vs.
  • Quinazoline Derivatives : Synthesized compounds like N-(3-bromobenzyl)-4-methylquinazolin-2-amine (3al) lack direct activity data but highlight synthetic versatility for future pharmacological studies .

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